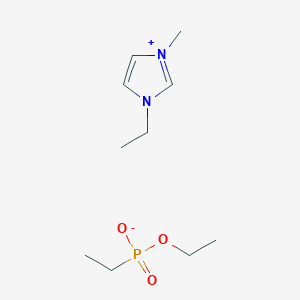

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate

Übersicht

Beschreibung

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate can be synthesized through a multi-step process involving the reaction of 1-ethyl-3-methylimidazolium chloride with ethyl ethylphosphonate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding phosphonic acids.

Reduction: Formation of reduced imidazolium derivatives.

Substitution: Formation of substituted imidazolium compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate (C10H21N2O3P) is characterized by its ionic liquid nature, which provides it with low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These properties make it particularly useful in various industrial and laboratory applications.

Applications in Separation Processes

Separation of Biomolecules

Ionic liquids like this compound are increasingly used as solvents for the extraction and separation of biomolecules. Research indicates that this ionic liquid exhibits strong interactions with polar solutes, making it effective for separating compounds such as alcohols and terpenes. For instance, studies have shown its efficacy in separating linalool from limonene, which are important in the fragrance and flavor industries .

Liquid-Liquid Extraction

The compound has been investigated for its potential in liquid-liquid extraction processes. Its ability to selectively extract specific compounds from complex mixtures can enhance the efficiency of separation techniques used in chemical engineering and bioprocessing .

Electrochemical Applications

Electrochemical Behavior

this compound has been studied for its electrochemical properties. It serves as a medium for studying the corrosion resistance of metals when combined with other materials. The ionic liquid's unique properties allow for better understanding of charge transfer processes and capacitance behaviors in electrochemical systems .

Energy Storage Systems

The ionic liquid is also being explored for use in energy storage devices, such as supercapacitors and batteries. Its high ionic conductivity and thermal stability make it suitable for applications requiring efficient ion transport at various temperatures .

Biomass Processing

Pretreatment of Lignocellulosic Biomass

In the context of biofuel production, this compound has been evaluated for its effectiveness in pretreating lignocellulosic biomass. Research indicates that this ionic liquid can significantly enhance the accessibility of cellulose for enzymatic hydrolysis, thus improving the overall yield of fermentable sugars from biomass . This application is crucial for developing sustainable biofuels from renewable resources.

Case Study 1: Extraction Efficiency

A comparative study was conducted to evaluate the extraction efficiency of this compound against traditional organic solvents. The results indicated a higher selectivity and yield when using the ionic liquid for extracting essential oils from plant materials, showcasing its potential as a green alternative to conventional solvents.

Case Study 2: Electrochemical Applications

In a series of experiments focusing on corrosion resistance, metal samples were immersed in solutions containing this compound. The findings demonstrated improved corrosion resistance compared to samples treated with traditional inhibitors, highlighting the ionic liquid's role in enhancing material longevity.

Wirkmechanismus

The mechanism by which 1-ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate exerts its effects involves its ability to stabilize ionic species and facilitate electron transfer reactions. The imidazolium cation interacts with various molecular targets, enhancing the reactivity and stability of the compounds involved. This interaction is crucial in catalytic processes and electrochemical applications.

Vergleich Mit ähnlichen Verbindungen

- 1-Ethyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium ethyl sulfate

Comparison: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate stands out due to its unique combination of ethyl and ethylphosphonate groups, which impart specific properties such as enhanced solubility and reactivity. Compared to 1-ethyl-3-methylimidazolium chloride, it offers better thermal stability and ionic conductivity. When compared to 1-butyl-3-methylimidazolium hexafluorophosphate, it provides a different reactivity profile, making it suitable for specific applications in catalysis and electrochemistry.

Biologische Aktivität

1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate (EMIM-EEP) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article provides a detailed examination of the biological activity of EMIM-EEP, focusing on its effects on biological systems, its toxicity profile, and its interactions with biomolecules.

Chemical Structure : The compound is characterized by the imidazolium cation and an ethyl ethylphosphonate anion. Its molecular formula is , with a molecular weight of 236.29 g/mol.

Cytotoxicity Studies

Research has indicated that ionic liquids, including EMIM-EEP, exhibit varying degrees of cytotoxicity towards different cell lines. A study assessing the cytotoxic effects of similar imidazolium-based ionic liquids found that exposure to these compounds can lead to significant alterations in cell viability. The cytotoxicity was often dose-dependent, with higher concentrations resulting in increased cell death rates .

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Interaction with Proteins

EMIM-EEP has been shown to influence protein stability and aggregation. In studies examining lysozyme, it was found that EMIM-based ionic liquids can accelerate amyloid fibrillization, a process associated with several neurodegenerative diseases. The presence of EMIM-EEP significantly decreased the thermal stability of lysozyme and promoted the formation of amyloid fibrils in a concentration-dependent manner .

Antimicrobial Activity

The antimicrobial properties of EMIM-EEP have also been investigated. Ionic liquids have demonstrated effectiveness against various bacterial strains. For example, studies indicate that certain imidazolium-based ionic liquids possess the ability to disrupt bacterial membranes, leading to cell lysis. The specific mechanisms by which EMIM-EEP exerts its antimicrobial effects remain an area for further research.

Toxicological Profile

The National Toxicology Program has conducted extensive studies on the toxicity of various ionic liquids, including those structurally similar to EMIM-EEP. Findings suggest that while some ionic liquids exhibit low acute toxicity, chronic exposure can lead to organ-specific effects, particularly in the liver and kidneys .

Summary of Toxicological Findings

| Study | Findings |

|---|---|

| NTP Toxicity Report | Increased incidences of renal lesions |

| Long-term Exposure Studies | Weight loss and organ weight changes |

Case Study 1: Lysozyme Aggregation

A study published in International Journal of Molecular Sciences explored the kinetics of lysozyme aggregation in the presence of various ionic liquids, including EMIM-EEP. The results indicated that EMIM-EEP significantly enhanced the rate of fibril formation compared to control conditions without ionic liquids .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of imidazolium-based ionic liquids, EMIM-EEP was tested against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability at concentrations above 10 mg/mL, suggesting potential applications in antimicrobial formulations .

Eigenschaften

IUPAC Name |

ethoxy(ethyl)phosphinate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C4H11O3P/c1-3-8-5-4-7(2)6-8;1-3-7-8(5,6)4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSLABGYOBTVCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CCOP(=O)(CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10110068 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10110068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663199-29-9 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10110068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.